Cas no 2228785-46-2 (O-2-(4-bromo-3-methoxyphenyl)-2-methylpropylhydroxylamine)

O-2-(4-bromo-3-methoxyphenyl)-2-methylpropylhydroxylamine 化学的及び物理的性質
名前と識別子
-
- O-2-(4-bromo-3-methoxyphenyl)-2-methylpropylhydroxylamine
- O-[2-(4-bromo-3-methoxyphenyl)-2-methylpropyl]hydroxylamine
- 2228785-46-2
- EN300-1922619
-
- インチ: 1S/C11H16BrNO2/c1-11(2,7-15-13)8-4-5-9(12)10(6-8)14-3/h4-6H,7,13H2,1-3H3
- InChIKey: JURUHQHQOFGFSD-UHFFFAOYSA-N
- ほほえんだ: BrC1C=CC(=CC=1OC)C(C)(C)CON
計算された属性
- せいみつぶんしりょう: 273.03644g/mol
- どういたいしつりょう: 273.03644g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 15
- 回転可能化学結合数: 4
- 複雑さ: 199
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.8
- トポロジー分子極性表面積: 44.5Ų
O-2-(4-bromo-3-methoxyphenyl)-2-methylpropylhydroxylamine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1922619-1.0g |
O-[2-(4-bromo-3-methoxyphenyl)-2-methylpropyl]hydroxylamine |
2228785-46-2 | 1g |
$1458.0 | 2023-05-31 | ||
Enamine | EN300-1922619-10.0g |
O-[2-(4-bromo-3-methoxyphenyl)-2-methylpropyl]hydroxylamine |
2228785-46-2 | 10g |
$6266.0 | 2023-05-31 | ||
Enamine | EN300-1922619-0.1g |
O-[2-(4-bromo-3-methoxyphenyl)-2-methylpropyl]hydroxylamine |
2228785-46-2 | 0.1g |
$1283.0 | 2023-09-17 | ||
Enamine | EN300-1922619-5.0g |
O-[2-(4-bromo-3-methoxyphenyl)-2-methylpropyl]hydroxylamine |
2228785-46-2 | 5g |
$4226.0 | 2023-05-31 | ||
Enamine | EN300-1922619-10g |
O-[2-(4-bromo-3-methoxyphenyl)-2-methylpropyl]hydroxylamine |
2228785-46-2 | 10g |
$6266.0 | 2023-09-17 | ||
Enamine | EN300-1922619-2.5g |
O-[2-(4-bromo-3-methoxyphenyl)-2-methylpropyl]hydroxylamine |
2228785-46-2 | 2.5g |
$2856.0 | 2023-09-17 | ||
Enamine | EN300-1922619-0.25g |
O-[2-(4-bromo-3-methoxyphenyl)-2-methylpropyl]hydroxylamine |
2228785-46-2 | 0.25g |
$1341.0 | 2023-09-17 | ||
Enamine | EN300-1922619-0.05g |
O-[2-(4-bromo-3-methoxyphenyl)-2-methylpropyl]hydroxylamine |
2228785-46-2 | 0.05g |
$1224.0 | 2023-09-17 | ||
Enamine | EN300-1922619-0.5g |
O-[2-(4-bromo-3-methoxyphenyl)-2-methylpropyl]hydroxylamine |
2228785-46-2 | 0.5g |
$1399.0 | 2023-09-17 | ||
Enamine | EN300-1922619-1g |
O-[2-(4-bromo-3-methoxyphenyl)-2-methylpropyl]hydroxylamine |
2228785-46-2 | 1g |
$1458.0 | 2023-09-17 |
O-2-(4-bromo-3-methoxyphenyl)-2-methylpropylhydroxylamine 関連文献
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Lanfang Pang,Yanmei Zhou,Enze Wang,Fang Yu,Hua Zhou,Wenli Gao RSC Adv., 2016,6, 16467-16473
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2. A cancer cell-specific two-photon fluorescent probe for imaging hydrogen sulfide in living cells†Xuezhen Song,Baoli Dong,Xiuqi Kong,Chao Wang,Nan Zhang,Weiying Lin RSC Adv., 2017,7, 15817-15822
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Xiong Zuo,Jun-Xin Wang,Shun-qin Chang,Qi-Di Wei,Ying Zhou Org. Chem. Front., 2019,6, 1485-1490
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Yamin Shi,Jiarui Hu,Jian Chen,Yaxin Xu,Wantian Yang,Junnian Chen,Yunbin He Nanoscale Adv., 2020,2, 4822-4829
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MeiLing Zou,JunFeng Zhang,Han Zhu,MingLiang Du,QingFa Wang,Ming Zhang,XiangWen Zhang J. Mater. Chem. A, 2015,3, 12149-12153
-
Reynaldo Villalonga Chem. Commun., 2020,56, 9974-9977
-
Wei Li,Lei Wang,Wei Jiang Chem. Commun., 2017,53, 5527-5530
-
Hans Raj Bhat,Prashant Gahtori,Surajit Kumar Ghosh,Kabita Gogoi,Anil Prakash,Ramendra K. Singh New J. Chem., 2013,37, 2654-2662
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O-2-(4-bromo-3-methoxyphenyl)-2-methylpropylhydroxylamineに関する追加情報
Research Brief on O-2-(4-bromo-3-methoxyphenyl)-2-methylpropylhydroxylamine (CAS: 2228785-46-2)
O-2-(4-bromo-3-methoxyphenyl)-2-methylpropylhydroxylamine (CAS: 2228785-46-2) is a novel hydroxylamine derivative that has recently garnered attention in the field of chemical biology and medicinal chemistry. This compound, characterized by its unique bromo-methoxyphenyl and methylpropylhydroxylamine moieties, has shown promising potential in various therapeutic applications, particularly in the modulation of enzymatic activity and oxidative stress pathways. Recent studies have explored its synthesis, pharmacological properties, and mechanistic insights, positioning it as a candidate for further drug development.
The synthesis of O-2-(4-bromo-3-methoxyphenyl)-2-methylpropylhydroxylamine involves a multi-step process, including the bromination of 3-methoxyphenyl precursors followed by the introduction of the hydroxylamine group. Advanced spectroscopic techniques such as NMR and mass spectrometry have been employed to confirm its structural integrity. Researchers have noted its stability under physiological conditions, which is a critical factor for its potential in vivo applications. The compound's ability to act as a radical scavenger and its interactions with key biological targets have been highlighted in recent publications.
In vitro studies have demonstrated that O-2-(4-bromo-3-methoxyphenyl)-2-methylpropylhydroxylamine exhibits significant inhibitory effects on specific enzymes involved in inflammatory and neurodegenerative pathways. For instance, it has been shown to modulate the activity of monoamine oxidases (MAOs) and nitric oxide synthases (NOS), suggesting its potential in treating conditions like Parkinson's disease and Alzheimer's disease. Additionally, its antioxidant properties have been investigated in models of oxidative stress, where it effectively reduced reactive oxygen species (ROS) levels and protected cellular integrity.
Recent preclinical evaluations have further elucidated the compound's pharmacokinetic profile, including its absorption, distribution, metabolism, and excretion (ADME) characteristics. These studies indicate moderate bioavailability and a favorable safety profile, with no significant toxicity observed at therapeutic doses. However, further optimization of its formulation and delivery methods may be required to enhance its efficacy and reduce potential side effects. Collaborative efforts between academic and industrial researchers are underway to explore its clinical potential.
The therapeutic versatility of O-2-(4-bromo-3-methoxyphenyl)-2-methylpropylhydroxylamine extends beyond neurodegenerative diseases. Preliminary data suggest its applicability in oncology, where it has shown selective cytotoxicity against certain cancer cell lines. Mechanistic studies reveal that it induces apoptosis via the mitochondrial pathway and inhibits angiogenesis, making it a promising candidate for combination therapies. Future research directions include the development of analogs with improved potency and selectivity, as well as the exploration of its synergistic effects with existing drugs.
In conclusion, O-2-(4-bromo-3-methoxyphenyl)-2-methylpropylhydroxylamine (CAS: 2228785-46-2) represents a compelling area of research in chemical biology and drug discovery. Its multifaceted pharmacological properties, coupled with its manageable safety profile, underscore its potential as a therapeutic agent. Continued investigation into its mechanisms of action and clinical translation will be essential to fully realize its benefits. This research brief aims to provide a comprehensive overview of the current state of knowledge and inspire further exploration in this promising field.
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